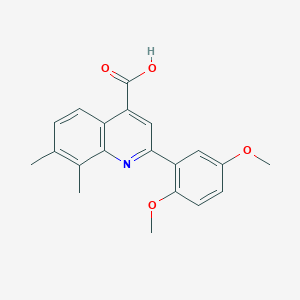

2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid

Description

2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative characterized by a methoxy-substituted phenyl ring at the 2-position of the quinoline core and methyl groups at the 7- and 8-positions. This compound is cataloged under CAS number 895966-70-8 and is available commercially with a purity of ≥95% for research purposes .

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-11-5-7-14-15(20(22)23)10-17(21-19(14)12(11)2)16-9-13(24-3)6-8-18(16)25-4/h5-10H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHPJDFMEXUAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data is synthesized from peer-reviewed articles, safety data sheets (SDS), and commercial catalogs.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Bioactivity: The 2,5-dimethoxy substitution on the phenyl ring (target compound) contrasts with 3,4,5-trimethoxy in the analog from . The latter’s additional methoxy group may enhance lipophilicity and binding to hydrophobic pockets in enzymes, though activity data is unavailable . Methyl groups on the quinoline core (e.g., 7,8-dimethyl vs. 6,8-dimethyl in QZ-9413 ) influence steric hindrance and solubility.

Synthetic Pathways: The synthesis of 4k () involves Pd-catalyzed cross-coupling with 4-methoxyphenylboronic acid, suggesting a generalizable route for methoxy-substituted quinolines. Similar methods may apply to the target compound, though direct evidence is lacking .

However, standard precautions for quinoline derivatives (e.g., avoiding inhalation and skin contact) are recommended .

Commercial Availability :

- Both the target compound and its 3,4-dimethoxy analog (QZ-9413) are marketed by Combi-Blocks at 95% purity, indicating their relevance in high-throughput screening or structure-activity relationship (SAR) studies .

Biological Activity

2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid (often abbreviated as DMDQCA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of DMDQCA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula: CHNO

- Molecular Weight: 337.38 g/mol

- CAS Number: 895966-70-8

- MDL Number: MFCD05175083

Antimicrobial Activity

DMDQCA has shown promising antimicrobial properties. A study investigated various quinoline derivatives, including DMDQCA, for their effectiveness against bacterial strains. The results indicated that DMDQCA exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research has highlighted the anticancer potential of DMDQCA. In vitro studies demonstrated that DMDQCA effectively inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Breast Cancer Cell Lines

A specific case study involving MCF-7 (breast cancer) cells showed that treatment with DMDQCA resulted in:

- IC: 15 µM

- Mechanism: Induction of p53-mediated apoptosis.

Enzyme Inhibition

DMDQCA has been evaluated for its ability to inhibit various enzymes linked to disease processes. Notably, it has shown activity against:

- 15-Lipoxygenase (15-LOX): An enzyme implicated in inflammatory diseases and certain cancers. DMDQCA demonstrated an IC value of 0.5 µM, indicating strong inhibition .

- Carbonic Anhydrase II (CA II): This enzyme is involved in tumor progression. DMDQCA's inhibition was moderate, with an IC of 1.5 µM .

Neuroprotective Effects

Preliminary studies suggest that DMDQCA may have neuroprotective effects. In models of neurodegeneration, it helped mitigate oxidative stress and inflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Summary of Key Studies

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(2,5-dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid, and how do they influence its chemical reactivity?

- The compound features a quinoline core substituted with a 2,5-dimethoxyphenyl group at position 2 and methyl groups at positions 7 and 7. The carboxylic acid at position 4 enhances polarity and hydrogen-bonding potential, critical for interactions with biological targets. The methoxy groups contribute to electron-donating effects, modulating reactivity in electrophilic substitution reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Synthesis typically involves multi-step protocols:

Quinoline core formation : Friedländer or Doebner condensation using substituted anilines and carbonyl compounds.

Functionalization : Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution.

Carboxylic acid introduction : Hydrolysis of nitriles or esters under acidic/basic conditions.

Reaction conditions (e.g., catalysts, temperature) must be optimized to avoid side products .

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation : , , and HRMS for molecular weight verification.

- Purity assessment : HPLC or LC-MS to detect impurities.

- Crystallography : Single-crystal X-ray diffraction for 3D structural elucidation (if applicable) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against bacterial targets?

- Assay design :

- Gram-positive vs. Gram-negative bacteria : Use agar diffusion (zone of inhibition) and broth dilution (MIC determination) methods.

- Mechanistic studies : Enzyme inhibition assays (e.g., DNA gyrase or topoisomerase IV) to identify targets.

- Cytotoxicity screening : MTT assays on mammalian cells to assess safety .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for quinoline derivatives?

- Systematic substitution : Compare analogs with halogen (e.g., Br, Cl) or methoxy group variations to isolate electronic/steric effects.

- Computational modeling : Molecular docking to predict binding affinities to bacterial enzymes (e.g., MRSA targets).

- Meta-analysis : Cross-reference published SAR data to identify consensus trends vs. outliers .

Q. How can synthetic yields be optimized while minimizing byproducts?

- Catalyst screening : Test Lewis acids (e.g., InCl) or organocatalysts for regioselective reactions.

- Temperature control : Lower temperatures reduce side reactions (e.g., oxidation of methoxy groups).

- Purification : Use flash chromatography or recrystallization with solvents like ethanol/water mixtures .

Q. What methodologies validate the compound’s stability under physiological conditions?

- pH stability studies : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.

- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Light sensitivity : Conduct photostability tests under ICH guidelines .

Q. How can computational tools predict the compound’s interaction with novel biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).

- MD simulations : Simulate dynamic interactions over nanoseconds to assess binding persistence.

- ADMET prediction : Tools like SwissADME to forecast bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.